molecular formula C10H17NO2S2 B2684339 Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate CAS No. 852399-82-7

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate

Cat. No.: B2684339
CAS No.: 852399-82-7
M. Wt: 247.37
InChI Key: JKUFVJOSSOHWAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate typically involves the reaction of 4-methylpiperidine with carbonothioyl chloride, followed by the addition of methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This compound can also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[(4-piperidin-1-yl)carbonothioyl]thio}acetate
  • Methyl {[(4-ethylpiperidin-1-yl)carbonothioyl]thio}acetate
  • Methyl {[(4-phenylpiperidin-1-yl)carbonothioyl]thio}acetate

Uniqueness

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate is unique due to the presence of the 4-methylpiperidinyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-8-3-5-11(6-4-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFVJOSSOHWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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